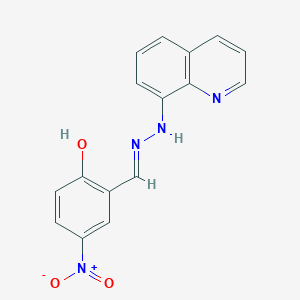![molecular formula C17H25N5O B6091206 6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6091206.png)
6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a nicotinamide derivative that has been synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of 6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways in the body. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy homeostasis and metabolism. It has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating the AMPK pathway. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. It is also relatively inexpensive compared to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide. One potential direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is the study of its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects and limitations.
Métodos De Síntesis
The synthesis of 6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide involves the reaction of nicotinamide with 2-isopropyl-1H-imidazole-1-carboxaldehyde, followed by the addition of N,N-dimethylformamide dimethyl acetal. The reaction is carried out in the presence of a base catalyst such as potassium carbonate or sodium hydride. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
6-(dimethylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been investigated for its potential as a neuroprotective agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
6-(dimethylamino)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O/c1-13(2)16-18-9-11-22(16)10-5-8-19-17(23)14-6-7-15(20-12-14)21(3)4/h6-7,9,11-13H,5,8,10H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFJCEZITGSBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2-ethoxybenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6091128.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B6091139.png)
![methyl 5-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6091151.png)

![3-phenyl-1H-pyrazole-4-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6091179.png)
![1-(5-{[(2,5-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6091184.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6091192.png)
![2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6091199.png)
![N-[(1-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea](/img/structure/B6091212.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 1-naphthoate](/img/structure/B6091217.png)
![6-amino-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6091220.png)
![6-(methoxymethyl)-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-pyrimidinol](/img/structure/B6091233.png)
![ethyl 4-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzoate](/img/structure/B6091234.png)
![2-[(4-{[(4-methylphenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6091239.png)
